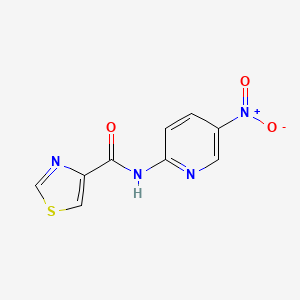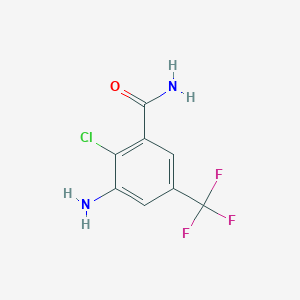
Sodium hexadecenyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hexadecenyl sulfate, also known as sodium hexadecyl sulfate, is a long-chain sodium alkyl sulfate. It is a natural anionic surfactant commonly used in various industrial and research applications. This compound is known for its ability to reduce surface tension, making it an effective emulsifier and detergent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hexadecenyl sulfate can be synthesized through the sulfation of hexadecanol (cetyl alcohol) using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods: In industrial settings, the production of sodium hexadecenyl sulfate involves continuous sulfation processes where hexadecanol is reacted with sulfur trioxide gas in a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form the final compound. This method ensures high efficiency and scalability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hexadecenyl sulfate primarily undergoes reactions typical of alkyl sulfates, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form hexadecanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Hexadecanol and sulfuric acid.
Oxidation: Hexadecanesulfonic acid.
Substitution: Various alkylated products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium hexadecenyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in emulsion polymerization processes, particularly for the polymerization of styrene.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Mecanismo De Acción
The primary mechanism of action of sodium hexadecenyl sulfate is its ability to reduce surface tension, which allows it to act as an emulsifier and detergent. At the molecular level, it interacts with lipid bilayers, disrupting cell membranes and enhancing the solubility of hydrophobic compounds. This property makes it useful in various applications, from emulsification to cell lysis .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another widely used surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a slightly shorter chain length.
Sodium octadecyl sulfate: Has a longer alkyl chain compared to sodium hexadecenyl sulfate.
Comparison: Sodium hexadecenyl sulfate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emulsifier and surfactant in various applications. Compared to sodium dodecyl sulfate, it has a higher Krafft point, limiting its use in certain applications but providing stability in others .
Propiedades
Número CAS |
27236-51-7 |
|---|---|
Fórmula molecular |
C16H31NaO4S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
sodium;[(E)-hexadec-1-enyl] sulfate |
InChI |
InChI=1S/C16H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |
Clave InChI |
MATKDLDRCBUYET-GEEYTBSJSA-M |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCC=COS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
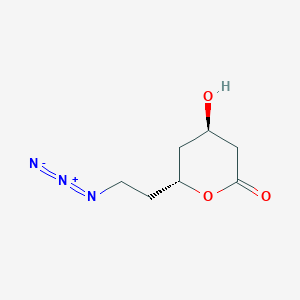
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
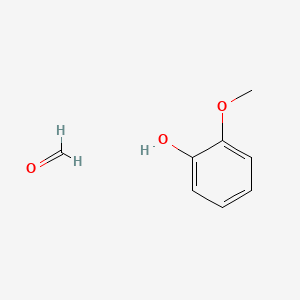
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
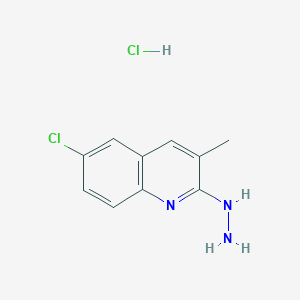
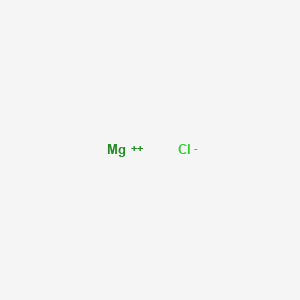
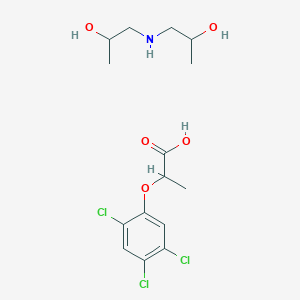
![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
